molecular formula C16H20ClN3O B287009 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287009
M. Wt: 305.8 g/mol
InChI Key: MBHSJRGCAPGFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole class of compounds. It is an important research chemical that has been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever.
Biochemical and Physiological Effects:
4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well understood. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Some of these include:
1. Further studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
2. Studies on its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis.
3. Studies on its potential use as a painkiller in the treatment of chronic pain.
4. Studies on its potential use in the treatment of cancer.
5. Studies on its potential use as a diagnostic tool for the detection of inflammation.
Conclusion:
In conclusion, 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is an important research chemical that has been extensively studied for its potential applications in various scientific fields. Its well-established pharmacological properties make it a valuable tool for researchers. However, its potential toxicity and the need for careful handling must be taken into consideration. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the condensation of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with 2,5-dimethylphenylhydrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

properties

Product Name

4-chloro-N-(2,5-dimethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-5-6-12-14(17)15(20(4)19-12)16(21)18-13-9-10(2)7-8-11(13)3/h7-9H,5-6H2,1-4H3,(H,18,21)

InChI Key

MBHSJRGCAPGFPU-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)C)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=C(C=CC(=C2)C)C)C

Origin of Product

United States

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